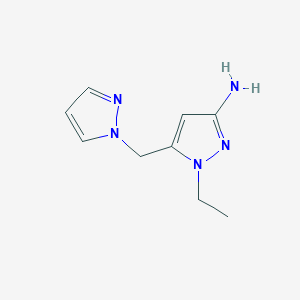

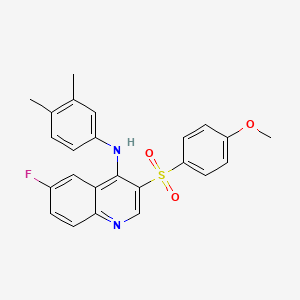

![molecular formula C15H15ClN2O4S2 B2497492 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922007-86-1](/img/structure/B2497492.png)

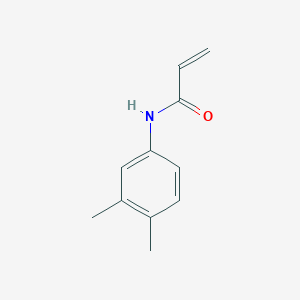

5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines or the use of sulfur dioxide insertion into amino compounds. A specific method for synthesizing compounds similar to our target molecule involves stepwise construction of the sulfonamide backbone, starting from chlorosulfonic acid and then proceeding with specific functional group transformations, such as nitration, reduction, and cyclization reactions. For example, a method reported for synthesizing related sulfonamide derivatives utilized sulfonylation and N-alkylation steps followed by condensation reactions to form the desired heterocyclic scaffold (Krátký et al., 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including the target molecule, is characterized by the presence of a sulfonamide group attached to an aromatic or heteroaromatic ring. The specific structure of this compound involves a tetrahydrobenzo[f][1,4]oxazepin ring, which is known for its complex nitrogen and oxygen-containing seven-membered ring system. This structure is crucial for the molecule's reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are typically employed to elucidate the detailed molecular structure of such compounds (Sapegin et al., 2018).

Chemical Reactions and Properties

Sulfonamides like the compound participate in various chemical reactions, including sulfonation, nitration, and coupling reactions. These reactions can modify the molecule's chemical properties, such as solubility, reactivity, and biological activity. The presence of the sulfonamide group significantly influences the compound's acidity and hydrogen bonding capability, which are essential for its chemical behavior and interactions (Khazaei et al., 2015).

Physical Properties Analysis

The physical properties of 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide, such as melting point, solubility, and stability, are determined by its molecular structure. The sulfonamide group contributes to the molecule's polarity, affecting its solubility in various solvents. These properties are critical for the compound's application in synthesis and potential therapeutic use (Ghorbani-Vaghei et al., 2010).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds are significantly influenced by the sulfonamide functional group, which is a strong electron-withdrawing group. This characteristic influences the compound's reactivity towards nucleophilic substitution reactions and its ability to form hydrogen bonds. The specific chemical behavior of the target compound would depend on the nature of the substituents attached to the sulfonamide group and the tetrahydrobenzo[f][1,4]oxazepin ring (Strelnikova et al., 2018).

Applications De Recherche Scientifique

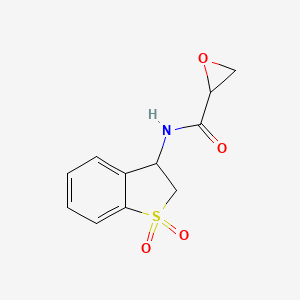

Carbonic Anhydrase Inhibition

5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide and related compounds exhibit potential as carbonic anhydrase inhibitors. The primary sulfonamide functionality of these compounds allows for the construction of [1,4]oxazepine rings, which act as prosthetic groups for enzyme binding, demonstrating strong inhibition against human carbonic anhydrases, relevant for therapeutic applications (Sapegin et al., 2018).

Antibacterial and Antifungal Activities

Compounds containing the sulfonamido moiety have been explored for their antibacterial properties, with certain derivatives showing high activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus. This highlights their potential use as antibacterial agents, particularly in combating resistant bacterial strains. Additionally, derivatives have shown efficacy against Mycobacterium species, indicating a broader spectrum of antimicrobial activity (Krátký et al., 2012).

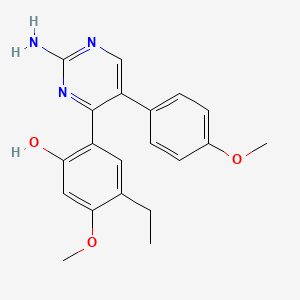

Antimicrobial and Anticancer Potential

Further exploration into the sulfonamido moiety's applications has led to the synthesis of derivatives with significant antimicrobial activities, including against bacterial and fungal strains. These compounds have also been studied for their antiproliferative effects against various cancer cell lines, suggesting their potential dual role as antimicrobial and anticancer agents, providing a basis for the development of multifunctional drugs (Babu et al., 2013).

Antiviral Activity

Derivatives of 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide have been synthesized with the aim of exploring their antiviral activities. Certain compounds have shown efficacy against the tobacco mosaic virus, demonstrating the potential for these sulfonamide derivatives to serve as antiviral agents. This paves the way for further research into their use in treating viral infections (Chen et al., 2010).

Mécanisme D'action

Target of Action

Benzoxazepine derivatives can interact with various biological targets, depending on their specific structure and functional groups .

Biochemical Pathways

Benzoxazepine derivatives can affect various biochemical pathways depending on their specific targets .

Result of Action

Benzoxazepine derivatives can have various effects depending on their specific targets and mode of action .

Propriétés

IUPAC Name |

5-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S2/c1-2-18-7-8-22-12-4-3-10(9-11(12)15(18)19)17-24(20,21)14-6-5-13(16)23-14/h3-6,9,17H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWLZASEODQCLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2497410.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497413.png)

![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(3,4-difluorophenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2497422.png)